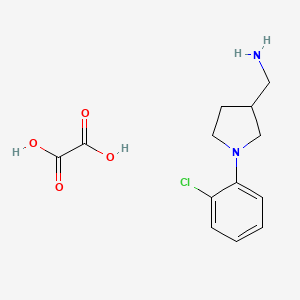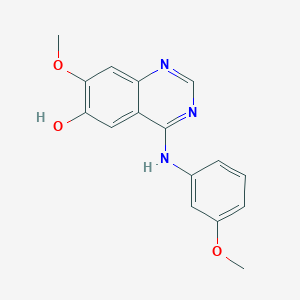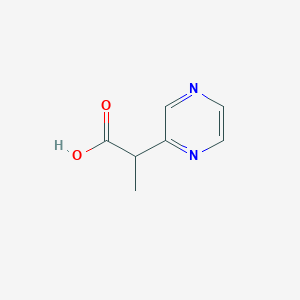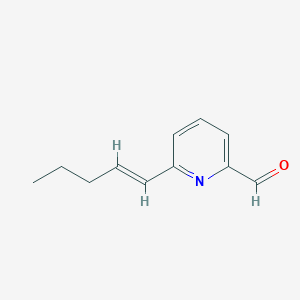
Cesium orthovanadate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium orthovanadate is a chemical compound with the molecular formula Cs3VO4. It consists of three cesium atoms and a vanadium atom coordinated with four oxygen atoms. This compound is part of the larger family of vanadium oxides, which are known for their diverse oxidation states and significant roles in various chemical and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tricesium;trioxido(oxo)vanadium typically involves the reaction of cesium carbonate (Cs2CO3) with vanadium pentoxide (V2O5) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as: [ 3Cs_2CO_3 + V_2O_5 + H_2O \rightarrow 2Cs_3VO_4 + 3CO_2 ]
Industrial Production Methods: In industrial settings, the production of tricesium;trioxido(oxo)vanadium may involve more sophisticated techniques such as microwave-assisted synthesis or hydrothermal methods. These methods offer better control over particle size and purity, which are crucial for the compound’s applications in various fields .
Chemical Reactions Analysis
Types of Reactions: Cesium orthovanadate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like hydrogen or carbon monoxide.
Substitution: The oxygen atoms in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen (H2) and carbon monoxide (CO) are frequently used.
Substitution: Ligands like chloride (Cl-) or sulfate (SO4^2-) can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Higher oxidation states of vanadium oxides.
Reduction: Lower oxidation states of vanadium oxides.
Substitution: Various vanadium complexes with different ligands
Scientific Research Applications
Cesium orthovanadate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tricesium;trioxido(oxo)vanadium involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit protein tyrosine phosphatases (PTPs), which play a role in regulating insulin receptor activation and signaling. This inhibition enhances insulin sensitivity, making it a potential therapeutic agent for diabetes . In industrial applications, the compound’s ability to undergo redox reactions makes it an effective catalyst for various chemical processes .
Comparison with Similar Compounds
Vanadium Pentoxide (V2O5): A common vanadium oxide with applications in catalysis and materials science.
Vanadium Dioxide (VO2): Known for its metal-insulator transition properties, used in smart windows and sensors.
Vanadium Sesquioxide (V2O3): Exhibits unique electronic properties, used in electronic devices
Uniqueness: Cesium orthovanadate is unique due to its specific coordination with cesium atoms, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications .
Properties
Molecular Formula |
Cs3VO4 Cs3O4V |
|---|---|
Molecular Weight |
513.655 g/mol |
IUPAC Name |
tricesium;trioxido(oxo)vanadium |
InChI |
InChI=1S/3Cs.4O.V/q3*+1;;3*-1; |
InChI Key |
CZUUFJSJUCXOQF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/structure/B1644223.png)







![1-((3-hydroxy-6-methylpyridin-2-yl)methyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B1644251.png)

![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)


